molecular formula C6H3Cl2F2N B12968990 4,5-Dichloro-2-(difluoromethyl)pyridine

4,5-Dichloro-2-(difluoromethyl)pyridine

Cat. No.: B12968990
M. Wt: 197.99 g/mol
InChI Key: CJFWSUNTBXWVCH-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethyl)pyridine (CAS 1805253-09-1) is a fluorinated pyridine derivative of significant interest in research and development, particularly as a synthetic building block. Its molecular formula is C 6 H 3 Cl 2 F 2 N, and it has a molecular weight of 198.00 . This compound belongs to a class of chemicals where the unique properties of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of resulting molecules . While specific applications for this exact molecule are not detailed in the literature, analogous dichloro-difluoromethyl and trifluoromethylpyridine (TFMP) derivatives are extensively utilized in the creation of advanced agrochemicals and pharmaceuticals . For instance, many TFMP-based compounds serve as key intermediates in the synthesis of herbicides, insecticides, and fungicides, and several are also under investigation for pharmaceutical applications, including as antiviral and antitumor agents . The presence of both chlorine and fluorine atoms on the pyridine ring makes it a versatile precursor for further synthetic modification, enabling researchers to explore novel chemical spaces in medicinal and agricultural chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H3Cl2F2N

Molecular Weight

197.99 g/mol

IUPAC Name

4,5-dichloro-2-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,6H

InChI Key

CJFWSUNTBXWVCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Precursors

A common approach begins with a chloromethyl-substituted pyridine, such as 2-chloro-5-(chloromethyl)pyridine, which undergoes chlorination to form dichlorinated intermediates.

  • Chlorination Conditions: Chlorine gas is introduced into a reaction vessel containing the pyridine precursor under controlled temperature (typically 75–140 °C) with stirring and heating via steam jackets. The chlorine feed rate is carefully controlled (e.g., 15–40 kg/h) to optimize reaction kinetics and selectivity.

  • Catalysis: Antimony trichloride is used as a catalyst for on-ring chlorination, significantly improving the reaction rate and yield of dichlorinated products. This catalyst also allows recycling, reducing costs and environmental impact.

  • Reaction Monitoring: Gas chromatography is employed to monitor chlorine consumption and reaction progress. After completion, nitrogen gas purges residual chlorine and hydrogen chloride gases.

Fluorination to Introduce Difluoromethyl Group

Following chlorination, the intermediate (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine) undergoes fluorination:

  • Fluorinating Agent: Anhydrous hydrogen fluoride (HF) gas is introduced into a fluorination reactor containing the chlorinated intermediate.

  • Reaction Conditions: The fluorination is conducted at elevated temperatures (120–135 °C) and pressures (~5 MPa) for several hours (e.g., 6 hours), with careful temperature control to avoid decomposition.

  • Post-Reaction Processing: The reaction mixture is washed, steam-distilled, and pH-adjusted (to pH 6–8) before final distillation in a rectifying column to isolate the pure 4,5-dichloro-2-(difluoromethyl)pyridine.

Alternative Fluorination Methods

  • Some methods use mercuric oxide as a catalyst in the presence of anhydrous HF at low temperatures (e.g., –20 to 35 °C) with prolonged stirring (up to 22 hours) to achieve high conversion and selectivity (~98%) to the difluoromethyl product.

  • Fluorination can also be achieved by nucleophilic substitution of chloropyridine derivatives with alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (175–190 °C). This method is more common for difluoropyridine derivatives but may be adapted for difluoromethyl substitution.

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (h) Yield/Selectivity (%) Notes
Chlorination 2-chloro-5-(chloromethyl)pyridine + Cl2 + SbCl3 75–140 Atmospheric 1–3 High (not specified) Antimony trichloride catalyzes on-ring chlorination
Fluorination Chlorinated intermediate + HF gas 120–135 ~5 ~6 High purity product pH adjusted to 6–8 post-reaction
Alternative fluorination Chlorinated intermediate + HF + mercuric oxide –20 to 35 Atmospheric ~22 Conversion 100%, selectivity 98% Low temperature, catalyst-assisted
Nucleophilic fluorination Chloropyridine + KF in DMSO 175–190 Atmospheric ~8–15 ~90% yield Used for difluoropyridine analogs
  • The use of antimony trichloride as a catalyst in chlorination significantly shortens reaction time and increases the chlorination degree on the pyridine ring, improving overall yield and purity.

  • Fluorination with anhydrous HF under controlled temperature and pressure conditions yields high-purity difluoromethyl-substituted pyridines with minimal side products.

  • Alternative fluorination methods using mercuric oxide or nucleophilic fluorination with KF provide options depending on available reagents and desired scale.

  • The process is energy-efficient and cost-effective due to catalyst recycling and optimized reaction conditions.

The preparation of this compound involves a multi-step process of selective chlorination followed by fluorination. Key features include:

  • Chlorination of chloromethylpyridine precursors using chlorine gas catalyzed by antimony trichloride.

  • Fluorination using anhydrous hydrogen fluoride under controlled conditions to introduce the difluoromethyl group.

  • Post-reaction purification involving washing, steam distillation, pH adjustment, and rectification.

These methods provide high yields and purity suitable for industrial applications in agrochemical and pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted pyridines with different functional groups.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethyl)pyridine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The presence of chlorine and fluorine atoms enhances its ability to penetrate cell membranes and bind to target molecules.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs, identified via structural similarity and functional group alignment, include:

Compound Name Substituents Similarity Score Key Applications/Properties Reference
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine core 0.96 High structural overlap; likely similar reactivity
4,5-Dichloro-2-(trifluoromethyl)benzimidazole Benzimidazole core, -CF₃ N/A Herbicide (flax/cereals)
4,5-Dichloro-2-methylpyridine -CH₃ instead of -CF₂H N/A Intermediate in synthesis
4,5-Dichloro-2-(chloromethyl)pyridine -CH₂Cl instead of -CF₂H N/A Higher reactivity due to -CH₂Cl

Notes:

  • The pyrido[3,4-d]pyrimidine analog (similarity 0.96) shares nearly identical substituents but has an extended aromatic system, likely enhancing π-stacking interactions in drug-target binding .
  • Trifluoromethyl analogs (e.g., 4,5-Dichloro-2-(trifluoromethyl)benzimidazole) exhibit greater electronegativity and lipophilicity, favoring herbicidal activity .

Substituent Effects on Physicochemical Properties

Electronic and Steric Influence
  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): -CF₂H is less electron-withdrawing than -CF₃, resulting in a higher pKa for the pyridine nitrogen (~3.5 vs. ~2.8), improving solubility in physiological conditions .
  • Chlorine vs. Methyl Groups :

    • Chlorine at 4,5-positions enhances electrophilicity, facilitating nucleophilic substitution reactions compared to methyl-substituted analogs (e.g., 4,5-Dichloro-2-methylpyridine) .
Metabolic Stability
  • Fluorine substituents reduce oxidative metabolism by cytochrome P450 enzymes.

Stability and Reactivity

  • Thermal Stability: The compound’s crystalline solid form (analogous to 4,5-Dichloro-2-(trifluoromethyl)benzimidazole ) suggests stability under standard storage conditions. Chlorine substituents increase susceptibility to photodegradation, necessitating protective handling compared to non-halogenated analogs.
  • Reactivity in Synthesis :

    • The difluoromethyl group is less reactive than -CH₂Cl (), reducing side reactions in nucleophilic substitutions. This contrasts with 4,5-Dichloro-2-(chloromethyl)pyridine, which requires stringent control to avoid polymerization .

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